molecular formula C8H12ClF2NO3 B6222912 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride CAS No. 2758004-05-4

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

Cat. No. B6222912
CAS RN: 2758004-05-4
M. Wt: 243.6
InChI Key:
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Description

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (DFOH) is a cyclic organic compound that has varied applications in scientific research. It is a white, crystalline solid that can be used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has been studied for its potential use in drug development and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is not completely understood. However, it is known that 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can act as a catalyst in biochemical reactions, and it has been suggested that it may act as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has been found to interact with proteins and nucleic acids, which suggests that it may also play a role in the regulation of gene expression.
Biochemical and Physiological Effects
9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interact with proteins and nucleic acids. Additionally, it has been found to modulate the expression of genes involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to obtain and can be used in a wide range of applications. Additionally, it is relatively non-toxic and can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in laboratory experiments. It is a relatively unstable compound and can react with other compounds, which can limit its usefulness in certain experiments. Additionally, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in scientific research. One potential direction is the use of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in drug discovery and development. Additionally, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride could be used to further investigate the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Furthermore, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride could be used to study the structure and function of proteins, nucleic acids, and other biological molecules. Additionally, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride could be used in the development of new drugs and treatments for a variety of diseases and disorders. Finally, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride could be used to further investigate its anti-inflammatory and anti-cancer effects.

Synthesis Methods

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can be synthesized in a two-step process. The first step involves the conversion of 1,2-difluoro-2-methyl-1,3-dioxolane (DMDO) to the corresponding enol ether by reaction with an alkyl halide. The second step involves the hydrolysis of the enol ether to produce 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride. The enol ether can be synthesized from DMDO in a reaction with a halide in the presence of a base such as sodium hydroxide. The enol ether can then be hydrolyzed to produce 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride.

Scientific Research Applications

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for drug discovery. It has also been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. Additionally, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has been used in laboratory experiments to study the structure and function of proteins, nucleic acids, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves the reaction of starting materials through a series of steps to obtain the final product. The pathway involves the protection of functional groups, formation of key intermediates, and deprotection of functional groups to obtain the final product.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetic acid", "2,2,2-trifluoroethylamine", "paraformaldehyde", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reaction with acetic anhydride and triethylamine in dichloromethane to obtain the acetic anhydride derivative.", "Step 2: Protection of pyrrolidine nitrogen by reaction with paraformaldehyde and sodium hydroxide in water to obtain the pyrrolidine derivative.", "Step 3: Protection of trifluoroethylamine nitrogen by reaction with acetic anhydride and triethylamine in dichloromethane to obtain the trifluoroethylamine derivative.", "Step 4: Formation of key intermediate by reaction of the pyrrolidine derivative with the trifluoroethylamine derivative in dichloromethane to obtain the bicyclic intermediate.", "Step 5: Deprotection of carboxylic acid group by reaction with hydrochloric acid in diethyl ether to obtain the carboxylic acid intermediate.", "Step 6: Deprotection of pyrrolidine nitrogen by reaction with sodium hydroxide in water to obtain the pyrrolidine intermediate.", "Step 7: Deprotection of trifluoroethylamine nitrogen by reaction with hydrochloric acid in diethyl ether to obtain the final product, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride." ] }

CAS RN

2758004-05-4

Product Name

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

Molecular Formula

C8H12ClF2NO3

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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